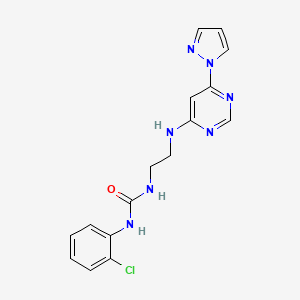

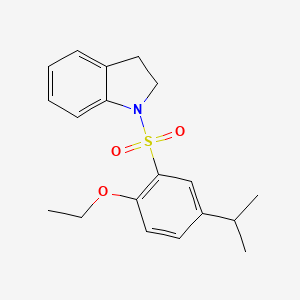

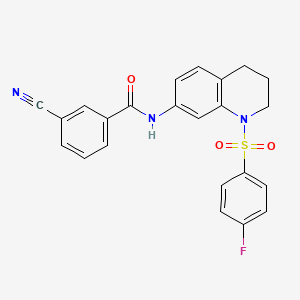

![molecular formula C17H12ClN3O3S B2390144 N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide CAS No. 301175-59-7](/img/structure/B2390144.png)

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Aplicaciones Científicas De Investigación

Anticonvulsant Applications

Research has shown that derivatives of 1,3,4-thiadiazole, similar in structure to the compound of interest, exhibit promising anticonvulsant activities. For instance, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide demonstrated significant anticonvulsive activity in a pentylentetrazole model of seizure, comparing favorably with the classic drug Depakin. This study underscores the potential of 1,3,4-thiadiazole derivatives in developing new anticonvulsant medications (Sych et al., 2018).

Electrochemical Analysis

Compounds such as N-(2-benzylbenzoxazol-5-yl)4-nitrobenzamide have been analyzed for their electrochemical behaviors using various voltammetry techniques. These studies are crucial for understanding the electrochemical properties of compounds, which can be vital for designing electrochemical sensors or exploring redox-active pharmaceuticals (Zeybek et al., 2009).

Crystal Engineering

Investigations into the crystal engineering of compounds involving hydrogen and halogen bonds provide insights into designing materials with desired physical properties. For example, the crystal structure of 4-nitrobenzamide·4-iodobenzamide involves amide dimer tape and iodo⋯nitro interactions, offering a basis for novel crystal design through weak and strong interaction domains (Saha et al., 2005).

Anticancer Research

Derivatives of benzimidazole and thiazolidinone, sharing structural features with the compound , have been explored for their anticancer activities. For instance, certain 2-aryl-5(6)-nitro-1H-benzimidazole derivatives exhibited cytotoxicity against human neoplastic cell lines, highlighting the potential of these compounds in cancer treatment research (Romero-Castro et al., 2011).

Antibacterial Activity

Research on novel sulfonamide derivatives containing a 2-amino-1,3-thiazole fragment, synthesized under solvent-free conditions, evaluated their antibacterial activity against S. aureus and E. coli. These studies are indicative of the ongoing efforts to find new antibacterial agents amid rising antibiotic resistance (Rafiee Pour et al., 2019).

Propiedades

IUPAC Name |

N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O3S/c18-13-3-1-2-11(8-13)9-15-10-19-17(25-15)20-16(22)12-4-6-14(7-5-12)21(23)24/h1-8,10H,9H2,(H,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYUKRSVZHHZCOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

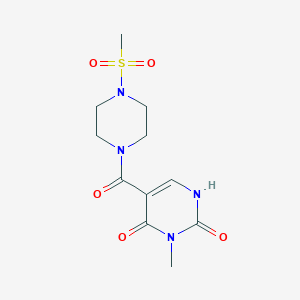

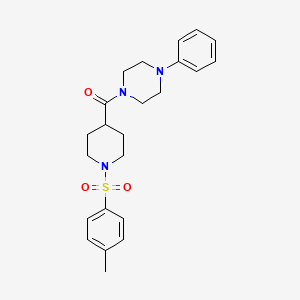

![2-amino-4-(2,3-dimethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2390063.png)

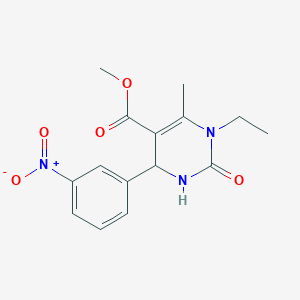

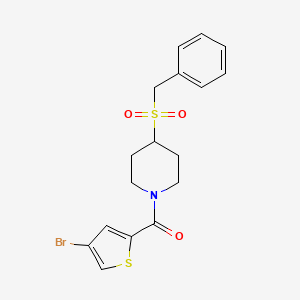

![3-(3-chloro-2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2390070.png)

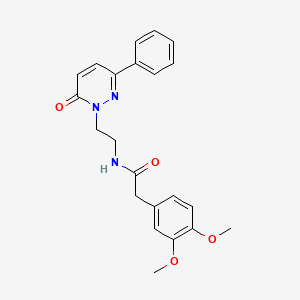

![2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile](/img/structure/B2390075.png)

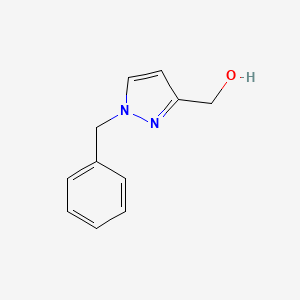

![[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2390078.png)

![N-(4-methoxyphenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2390081.png)